4-(Thiophen-2-yl)pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-thiophen-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H12N2S/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,10H,4-5,9H2 |
InChI Key |
KGKIXPKUXNSBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Donor–Acceptor Cyclopropane Ring-Opening and Cyclization
A notable synthetic approach involves the reaction of donor–acceptor cyclopropanes with amines, followed by cyclization to form substituted pyrrolidinones, which can be converted to the target pyrrolidin-3-amine derivatives.
-
- Reaction of 2-phenylcyclopropane-1,1-dicarboxylate derivatives with amines (including thiophen-2-yl-substituted amines) in the presence of Lewis acid catalysts such as nickel perchlorate.
- The initial product is an acyclic intermediate (e.g., compound 4a).
- Cyclization is induced by refluxing in toluene with acetic acid to form the pyrrolidin-2-one ring.
- Subsequent alkaline saponification and thermolysis remove ester groups, yielding the pyrrolidine derivative.
-
- Yields of pyrrolidin-2-ones from this method can exceed 70% overall after a four-step one-pot procedure.
- Reaction time and catalyst loading critically affect yields; excessive heating or low catalyst loading reduces product formation.
- Primary aliphatic amines tend to give byproducts, while aromatic amines and heteroaryl amines such as thiophen-2-yl amines afford better yields (e.g., 32–42%) albeit with longer reaction times for some substrates.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Donor–acceptor cyclopropane + Amine + Ni(ClO4)2 catalyst, RT | Formation of acyclic intermediate (4a) | >90% (intermediate) |
| 2 | Reflux in toluene with 2 equiv. Acetic acid | Cyclization to pyrrolidin-2-one | Not isolated separately |
| 3 | Alkaline saponification (NaOH, EtOH) + Thermolysis | Dealkoxycarbonylation to pyrrolidine | ~70% overall |
This method is adaptable for thiophene-substituted amines, producing this compound analogs with reasonable efficiency.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Catalysts | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Donor–acceptor cyclopropane ring-opening + cyclization | Donor–acceptor cyclopropane, Ni(ClO4)2, AcOH, NaOH | One-pot multi-step, good yields, scalable | Sensitive to catalyst loading and amine type | Up to ~70 overall |
| Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization | Ti(O-iPr)4, EtMgBr, Et2Zn | High regio- and stereoselectivity, tolerant to heteroatoms | Requires organometallic reagents, air/moisture sensitive | High, substrate dependent |
| Condensation with thiophene-2-carbaldehyde | Thiophene-2-carbaldehyde, ethanol, acetic acid | Simple, mild conditions, well-characterized | Requires reduction step, longer reaction time | Not specified |
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: N-oxides or sulfoxides.
Reduction: Corresponding amine or thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-2-yl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Structural Analogues
Pyrrolidine-Based Derivatives
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine
- Structure : Pyrrolidin-3-amine core with a 1,2,4-oxadiazole-thiophene substituent.
- Key Differences : The oxadiazole ring introduces additional hydrogen-bonding capacity and rigidity compared to the simpler thiophene substitution in the target compound.
- Molecular Weight : 250.32 g/mol (vs. 194.27 g/mol for the target compound).
- Source : highlights this compound as a building block, though biological data are unspecified.
Pyridine-Based Derivatives
2-(Thiophen-2-yl)pyridin-3-amine Structure: Pyridine ring with thiophene at position 2 and amine at position 3. Key Differences: Aromatic pyridine core vs. Activity: Pyridine-thiophene hybrids in showed CDK2 inhibition (e.g., compound 4, IC50 = 0.24 µM) .
Hybrid Heterocycles
(Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) Structure: Thiophene linked to a benzothiazole-propenone moiety. Activity: IC50 = 9.39 µM against breast cancer cells, outperforming doxorubicin .
Key Findings:
- Pyridine-thiophene derivatives exhibit potent CDK2 inhibition, likely due to planar aromatic cores enabling active-site interactions .
- Thiophene-benzothiazole hybrids (e.g., compound 29) demonstrate superior antiproliferative activity, attributed to extended conjugation and hydrogen-bonding groups .
- Pyrrolidine-based compounds (e.g., BB10-5416) may offer metabolic stability advantages due to saturated rings but require further biological validation .
Pharmacological Implications
- Flexibility vs. Rigidity : The pyrrolidine core may enhance binding to flexible enzyme pockets, while pyridine/oxadiazole derivatives favor rigid targets.
- Thiophene Role : The thiophene moiety consistently contributes to activity across analogs, likely via hydrophobic or π-stacking interactions.
Biological Activity
4-(Thiophen-2-yl)pyrrolidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring substituted with a thiophene moiety. The synthesis typically involves the reaction of thiophene derivatives with pyrrolidine precursors, utilizing various catalytic methods to enhance yield and selectivity.
Biological Activity Overview
The biological activities of this compound have been investigated across several studies, revealing its potential as an antimicrobial, anticancer, and anticonvulsant agent.
Antimicrobial Activity
Research indicates that derivatives containing the thiophene ring exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32–42 | Moderate antibacterial activity against P. aeruginosa |
| Other Thiophene Derivatives | 24–26 | Effective against C. albicans |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. For instance, docking studies indicated strong binding affinities to proteins associated with cancer cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 6.25 | Significant reduction in cell viability |
| NCI-H522 (Lung Cancer) | 0.06 | High efficacy as a DHFR inhibitor |
Case Studies
- Anticonvulsant Evaluation : A focused series of pyrrolidine derivatives including this compound was evaluated for their anticonvulsant properties in various seizure models. The compound demonstrated a notable reduction in seizure activity, suggesting its potential as a therapeutic agent for epilepsy .
- Cytotoxicity in Cancer Research : A study involving the synthesis of pyrrolo[3,4-b]pyridin derivatives highlighted the biological activity of compounds similar to this compound against breast carcinoma cells. The findings suggested that the compound could interfere with cancer cell signaling pathways, leading to decreased cell survival rates .
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological effects are mediated through interactions with specific receptors and enzymes involved in cellular signaling pathways.
Q & A
Q. What are the optimal synthetic routes for 4-(Thiophen-2-yl)pyrrolidin-3-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of thiophene-containing precursors with pyrrolidine intermediates. Key steps include:
- Catalyst selection : Palladium or copper catalysts (e.g., Suzuki-Miyaura coupling) for cross-coupling thiophene and pyrrolidine moieties .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres improve regioselectivity .
- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may require quenching to avoid byproducts .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(OAc)₂, DMF, 100°C | 65 | 95% |
| 2 | CuI, toluene, 80°C | 72 | 92% |
Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structural analogs?
Methodological Answer:
- ¹H NMR : Thiophene protons resonate at δ 6.8–7.2 ppm (doublets), while pyrrolidine protons appear as multiplet signals at δ 2.5–3.5 ppm .
- FTIR : N-H stretching (3300–3400 cm⁻¹) and C-S bond vibrations (600–700 cm⁻¹) confirm amine and thiophene groups .
- HRMS : Exact mass calculation (e.g., C₈H₁₀N₂S) with <2 ppm error ensures structural validation .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ determination via fluorometric methods .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD simulations) predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance in coupling reactions .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., pH, temperature) influencing bioactivity .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that alter efficacy .
- Dose-Response Refinement : Repeat assays with narrower concentration ranges (e.g., 0.1–10 µM) and triplicate measurements .
Q. How can continuous flow reactors improve the scalability of this compound synthesis?
Methodological Answer:
Q. What role does the thiophene moiety play in the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to protein active sites (e.g., kinases) to identify π-π stacking with aromatic residues .
- SAR Studies : Synthesize analogs with modified thiophene substituents (e.g., methyl, chloro) and compare activity .
- X-ray Crystallography : Resolve co-crystal structures with target proteins to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
